

## The Mechanism of Action of BI-1808: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

BI-1808 (also known as OS-1808) is a first-in-class, fully human IgG1 monoclonal antibody that targets the tumor necrosis factor receptor 2 (TNFR2).[1][2][3] As a promising immunotherapeutic agent, BI-1808 is engineered to modulate the tumor microenvironment by selectively targeting and depleting key immunosuppressive cells. This document provides a comprehensive overview of the mechanism of action of BI-1808, supported by preclinical and clinical data. It details the experimental protocols used to elucidate its function and presents this information in a structured format for drug development professionals.

#### **Core Mechanism of Action**

BI-1808 exerts its anti-tumor effects through a multi-faceted mechanism centered on the blockade of the TNF-α/TNFR2 signaling axis and the subsequent reprogramming of the tumor immune landscape.[4][5][6] TNFR2 is highly expressed on tumor-associated regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[4][7] The core mechanism of BI-1808 involves two primary actions:

• Ligand Blockade: BI-1808 competitively binds to TNFR2, preventing its interaction with its natural ligand, tumor necrosis factor-alpha (TNF-α).[3][8] This blockade inhibits the prosurvival and proliferative signals that TNF-α provides to Tregs, thereby compromising their immunosuppressive function.[9]



FcyR-Dependent Depletion of Regulatory T cells (Tregs): The Fc portion of the BI-1808 IgG1 antibody engages with Fcy receptors (FcyR) on effector immune cells, such as natural killer (NK) cells and macrophages, within the tumor microenvironment.[4][6] This interaction triggers antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the specific depletion of TNFR2-high intratumoral Tregs.[4][10]

The depletion of immunosuppressive Tregs shifts the balance of the tumor microenvironment from an immunosuppressed to an inflamed state. This reprogramming is further enhanced by:

- Expansion and Activation of CD8+ T cells: With the reduction of Treg-mediated suppression, cytotoxic CD8+ T cells can more effectively recognize and eliminate tumor cells.[8][9]
   Evidence suggests that BI-1808 treatment leads to a significant expansion of the intratumoral CD8+ T cell population and an increased CD8+/Treg ratio.[2]
- Modulation of Myeloid Cells: The mechanism of action also involves the modulation of other innate immune cells, including neutrophils and myeloid-derived suppressor cells (MDSCs), further contributing to a more robust anti-tumor immune response.[4][5][6]

# Data Presentation Preclinical Data Summary

The preclinical development of BI-1808 involved a series of in vitro and in vivo studies to establish its mechanism of action, efficacy, and safety profile.



| Parameter                                    | Model/System                                                                          | Key Findings                                                                          | Reference(s) |
|----------------------------------------------|---------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|--------------|
| Binding Affinity                             | Recombinant human<br>and cynomolgus<br>TNFR2                                          | Sub-nanomolar affinity                                                                | [9]          |
| In Vivo Efficacy<br>(Monotherapy)            | Syngeneic mouse<br>tumor models (using a<br>murine surrogate<br>antibody)             | Potent anti-tumor activity; regression of large established tumors.                   | [4][7]       |
| In Vivo Efficacy<br>(Combination<br>Therapy) | Syngeneic mouse<br>tumor models with<br>partial sensitivity to<br>checkpoint blockade | Complete cures observed in all treated mice when combined with an anti-PD-1 antibody. | [3][8]       |
| Toxicology                                   | Cynomolgus<br>Macaques                                                                | Well-tolerated at<br>doses up to 200<br>mg/kg administered<br>weekly for four weeks.  | [4]          |
| Pharmacokinetics (NHP)                       | Cynomolgus<br>Macaques                                                                | Expected half-life of two weeks at receptor saturation.                               | [4]          |
| Cytokine Release                             | In vitro human cell<br>assays and<br>humanized mouse<br>models                        | No indications of harmful cytokine release.                                           | [4]          |

#### Clinical Data Summary (Phase 1/2a, NCT04752826)

The ongoing Phase 1/2a clinical trial is evaluating the safety and efficacy of BI-1808 as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors and T-cell lymphomas.



| Parameter                          | Patient Cohort                                          | Key Findings                                                                                                            | Reference(s) |
|------------------------------------|---------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|--------------|
| Objective Response<br>Rate (ORR)   | Cutaneous T-cell<br>Lymphoma (CTCL)<br>(n=13 evaluable) | 46%                                                                                                                     | [11]         |
| Disease Control Rate<br>(DCR)      | Cutaneous T-cell<br>Lymphoma (CTCL)<br>(n=13 evaluable) | 92%                                                                                                                     | [11]         |
| Clinical Response<br>(Monotherapy) | Gastrointestinal<br>Stromal Tumor (GIST)<br>(n=1)       | Robust and ongoing partial response in a heavily pretreated patient.                                                    | [12]         |
| Pharmacodynamics                   | Patients with advanced malignancies                     | Doses ≥ 675 mg Q3W resulted in complete receptor occupancy throughout the dosing interval.                              | [3][13]      |
| Biomarkers                         | Patients with advanced malignancies                     | Significant reduction of regulatory T-cells and a substantial increase in soluble TNFR2 (sTNFR2) at doses ≥ 675 mg Q3W. | [3]          |
| Safety                             | Patients with advanced malignancies                     | Favorable safety profile with no dose- limiting toxicities observed in the monotherapy arm.                             | [12]         |

### **Experimental Protocols**

The following are summaries of the key experimental methodologies used in the preclinical and clinical evaluation of BI-1808, based on publicly available information.



#### **Preclinical Toxicology in Cynomolgus Macaques**

- Objective: To assess the safety and tolerability of BI-1808.
- Model: Cynomolgus macagues.
- Study Design: A GLP toxicology study was conducted with three dose levels: 2, 20, and 200 mg/kg. BI-1808 was administered weekly for four consecutive weeks, followed by an eightweek recovery period.
- Endpoints: Clinical signs, histopathological changes, and hematological parameters were monitored.
- Results: No adverse events were observed, and the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 200 mg/kg. Non-adverse and reversible increases in neutrophil counts and decreases in T cells were noted.[4]

#### In Vivo Efficacy in Syngeneic Mouse Models

- Objective: To evaluate the anti-tumor efficacy of a murine surrogate of BI-1808, both as a monotherapy and in combination with anti-PD-1.
- Model: Immune-competent mice bearing syngeneic tumors. Specific models used include MC38 and CT26.
- Methodology: A murine surrogate antibody with ligand-blocking and FcyR-engaging properties was administered to tumor-bearing mice. Tumor growth was monitored over time. For mechanism of action studies, tumor-infiltrating lymphocytes were analyzed.
- Endpoints: Tumor growth inhibition, complete tumor regression, and changes in the composition of the tumor microenvironment (e.g., Treg and CD8+ T cell populations).
- Results: The surrogate antibody demonstrated significant anti-tumor activity and synergized with anti-PD-1 to induce complete cures in models with partial sensitivity to checkpoint inhibition.[2][4][7]

#### Phase 1/2a Clinical Trial (NCT04752826)



- Objective: To evaluate the safety, tolerability, and preliminary efficacy of BI-1808 alone and in combination with pembrolizumab.
- Study Design: An open-label, dose-escalation, and expansion study.
  - Phase 1a: Monotherapy dose escalation (25 mg to 1000 mg Q3W).
  - Phase 1b: Combination therapy (with pembrolizumab) dose escalation.
  - Phase 2a: Monotherapy and combination therapy expansion cohorts in specific tumor types (e.g., ovarian cancer, NSCLC, T-cell lymphomas).
- Patient Population: Patients with advanced malignancies who have progressed after standard therapy.
- Primary Endpoints: Safety, tolerability, determination of the recommended Phase 2 dose (RP2D).
- Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), duration of response (DoR), pharmacokinetics (PK), and pharmacodynamics (PD).
- Biomarker Analysis: Tumor biopsies were collected pre-treatment and on-treatment (e.g., at 5 weeks) to assess changes in the tumor microenvironment. Immunofluorescence staining was used to quantify Foxp3+ CD4+ Tregs and CD8+ T cells.[2]

## Visualizations Signaling Pathway of BI-1808's Mechanism of Action





Click to download full resolution via product page

Caption: Mechanism of action of BI-1808 in the tumor microenvironment.



### **Experimental Workflow for Preclinical Evaluation**



Click to download full resolution via product page

Caption: Preclinical development workflow for BI-1808.

### **Clinical Trial Workflow (NCT04752826)**





Click to download full resolution via product page

Caption: Workflow of the Phase 1/2a clinical trial of BI-1808.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. aacrjournals.org [aacrjournals.org]
- 2. bioinvent.com [bioinvent.com]
- 3. ascopubs.org [ascopubs.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bioinvent.com [bioinvent.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Antagonistic Antibody Targeting TNFR2 Inhibits Regulatory T Cell Function to Promote Anti-Tumor Activity [frontiersin.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. BioInvent Presents Promising Early Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 | Company Announcement | Investegate [investegate.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [The Mechanism of Action of BI-1808: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664460#what-is-the-mechanism-of-action-of-os-1808]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com